molecular formula C7H16N3O3P B2398631 Diethyl 3-azidopropylphosphonate CAS No. 260410-26-2

Diethyl 3-azidopropylphosphonate

Cat. No.: B2398631
CAS No.: 260410-26-2
M. Wt: 221.197
InChI Key: UQFBMEBPBDKNCW-UHFFFAOYSA-N
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Description

Diethyl 3-azidopropylphosphonate (CAS: Not explicitly listed; molecular formula C₇H₁₆N₃O₃P) is an organophosphorus compound featuring a phosphonate core esterified with ethyl groups and substituted with a 3-azidopropyl chain. Its synthesis is typically achieved via microwave-assisted methods, yielding 73% after flash chromatography (hexane/acetone 2:1) . Key spectroscopic data include:

  • ³¹P NMR (CDCl₃): δ = -30.74 ppm.
  • ¹H NMR: Distinct signals for ethyl groups (δ 1.31 ppm, t, J = 7.1 Hz) and azidopropyl chain (δ 3.36 ppm, t, J = 6.6 Hz).
  • IR: Strong azide stretch at 2093 cm⁻¹ and P=O absorption at 1236 cm⁻¹ .
    This compound is widely utilized in click chemistry for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked derivatives, as demonstrated in its application to quinazoline-dione hybrids .

Properties

IUPAC Name

1-azido-3-diethoxyphosphorylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N3O3P/c1-3-12-14(11,13-4-2)7-5-6-9-10-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFBMEBPBDKNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCN=[N+]=[N-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The bromide-to-azide substitution proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent methanol. Key steps include:

  • Catalyst Activation : In situ generation of tetrabutylammonium azide [(C₄H₉)₄N⁺N₃⁻] from NaN₃ and (C₄H₉)₄NHSO₄.
  • Substitution : Reaction of diethyl 3-bromopropylphosphonate with the azide anion at 65°C for 12 hours.
  • Work-Up : Filtration through Celite to remove salts, followed by solvent evaporation to yield the product as a yellowish oil.

Example Procedure :

  • Reactants : Diethyl 3-bromopropylphosphonate (1.00 g, 4.93 mmol), NaN₃ (0.638 g, 9.82 mmol), (C₄H₉)₄NHSO₄ (1.39 g, 4.09 mmol).
  • Solvent : Methanol (20 mL).
  • Conditions : 65°C, 12 hours under nitrogen.
  • Yield : 100% (0.854 g).

Key Advantages and Limitations

  • Advantages : High yield (96–100%), minimal byproducts, and scalability.
  • Limitations : Requires handling of hygroscopic NaN₃ and brominated precursors, which pose storage challenges.

Synthesis via Epoxide Ring-Opening with Azide

An alternative route involves the ring-opening of diethyl 2,3-epoxypropylphosphonate with NaN₃ in the presence of ammonium sulfate [(NH₄)₂SO₄]. This method exploits the reactivity of epoxides toward nucleophiles.

Spectroscopic Characterization

  • IR : Strong absorption at 2100 cm⁻¹ (azide stretch).
  • ¹H NMR (CDCl₃, 300 MHz): δ 1.31 (t, 6H, POCH₂CH₃), 1.75–1.96 (m, 4H, PCH₂CH₂), 3.39 (t, 2H, CH₂N₃), 4.02–4.20 (m, 4H, POCH₂).
  • ³¹P NMR (CDCl₃): δ 27.98 ppm.

Comparative Analysis of Preparation Methods

Parameter Bromide Substitution Epoxide Ring-Opening
Starting Material Diethyl 3-bromopropylphosphonate Diethyl 2,3-epoxypropylphosphonate
Catalyst Tetrabutylammonium hydrogen sulfate Ammonium sulfate
Reaction Time 12 hours 4 hours
Yield 96–100% Excellent (qualitative)
Byproducts None reported None reported
Scalability High Moderate

Critical Considerations for Optimal Synthesis

Solvent and Temperature Effects

  • Methanol is preferred for both methods due to its ability to dissolve ionic reagents and stabilize intermediates.
  • Temperature Control : Elevated temperatures (65–95°C) accelerate the reaction but require careful monitoring to prevent azide decomposition.

Applications in Antiviral Drug Development

This compound serves as a key building block for 1,2,3-triazole-linked phosphonates, which exhibit potent antiviral activity. For example, its cycloaddition with propargyladenine derivatives yields compounds with anti-herpes simplex virus (HSV) and anti-varicella-zoster virus (VZV) properties.

Scientific Research Applications

Organic Synthesis

Diethyl 3-azidopropylphosphonate serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its azido group facilitates click chemistry reactions, allowing for the formation of triazole derivatives through cycloaddition reactions.

Medicinal Chemistry

The compound is explored for its potential in drug development, particularly in synthesizing antiviral and anticancer agents. Its ability to mimic biological phosphates enables it to interact with enzymes and receptors, potentially inhibiting metabolic pathways.

Bioconjugation Techniques

In biological research, this compound is used in bioconjugation techniques. The azido group allows for the selective attachment of biomolecules to surfaces or other molecules, enhancing the development of targeted therapies and diagnostic tools.

Industrial Applications

This compound is utilized in producing specialty chemicals and materials, including flame retardants and plasticizers. Its unique properties make it suitable for applications requiring enhanced chemical stability and resistance.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to enhance its interaction with cancer cell membranes have shown promise in inhibiting cell proliferation.

Case Study 2: Antiviral Properties

A study investigating the antiviral potential of this compound revealed that certain derivatives could effectively inhibit viral replication. The mechanism involves interference with viral enzyme activity, showcasing its potential as a therapeutic agent against viral infections.

Mechanism of Action

The mechanism of action of diethyl 3-azidopropylphosphonate primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the compound can act as a precursor to amines through reduction reactions, enabling the synthesis of a wide range of functionalized molecules .

Comparison with Similar Compounds

Diethyl (3-aminopropyl)phosphonate (CAS: 4402-24-8)

  • Structure : Replaces the azide group with an amine (-NH₂).
  • Synthesis : Prepared via nucleophilic substitution or reduction of the azide precursor.
  • Applications : Used in peptide coupling or as a ligand in metal coordination chemistry.
  • Spectroscopy :
    • ³¹P NMR : Expected upfield shift compared to the azide analog due to reduced electron-withdrawing effects.
    • ¹H NMR : Amine protons resonate near δ 1.5–2.0 ppm (broad), distinct from the azide’s δ 3.36 ppm .

3-Azidopropyl-phosphonic Acid (CAS: 1001163-19-4)

  • Structure : Lacks ethyl ester groups; contains a free phosphonic acid (-PO₃H₂).
  • Reactivity : Enhanced water solubility and acidity (pKa ~2–3 for phosphonic acid) compared to the diethyl ester.
  • Applications : Useful in surface functionalization or as a chelating agent .

Diethyl Methylphosphonite (CAS: 15715-41-0)

  • Structure : Substitutes the azidopropyl chain with a methyl group and adopts a phosphonite (P(III)) core.
  • Reactivity : More nucleophilic due to the P(III) oxidation state, enabling alkylation or oxidation reactions.
  • Safety : Higher flammability risk compared to phosphonates .

Aminopropyl Dihydrogen Phosphate (CAS: 1071-23-4)

  • Structure: Phosphate ester (PO₄³⁻ backbone) with an aminopropyl chain.
  • Function : Involved in biochemical pathways (e.g., phospholipid metabolism).
  • Spectroscopy :
    • ³¹P NMR : δ ~0–5 ppm (phosphate signature), contrasting with the phosphonate’s δ -30.74 ppm .

Comparative Data Table

Compound CAS RN Molecular Formula Key Functional Group ³¹P NMR (δ, ppm) Key Applications
Diethyl 3-azidopropylphosphonate - C₇H₁₆N₃O₃P -N₃ -30.74 Click chemistry
Diethyl (3-aminopropyl)phosphonate 4402-24-8 C₇H₁₈NO₃P -NH₂ ~25–30* Peptide coupling
3-Azidopropyl-phosphonic acid 1001163-19-4 C₃H₈N₃O₃P -PO₃H₂ Not reported Surface modification
Diethyl methylphosphonite 15715-41-0 C₅H₁₃O₂P P(III) ~120–130† Alkylation reactions
Aminopropyl dihydrogen phosphate 1071-23-4 C₃H₁₀NO₄P -PO₄H₂ ~0–5 Biochemical studies

*Inferred from analogous phosphonates; †Typical for P(III) compounds.

Key Findings and Research Trends

Reactivity : The azide group in this compound enables rapid triazole formation under CuAAC conditions, outperforming amine or phosphate analogs in modular synthesis .

Synthetic Flexibility : Microwave-assisted synthesis (73% yield) offers advantages over traditional methods for azidopropylphosphonates, reducing reaction times .

Biological Activity

Diethyl 3-azidopropylphosphonate (C7H16N3O3P) is a phosphonate compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its antiviral, cytotoxic, and antimicrobial properties.

Chemical Structure and Synthesis

This compound features an azido group attached to a propyl chain, linked to a diethyl phosphonate moiety. The synthesis typically involves the reaction of diethyl phosphite with an appropriate azide precursor, leading to the formation of the target compound.

Antiviral Activity

Research indicates that this compound has been evaluated for its antiviral properties. However, studies report limited antiviral activity against various viruses. For instance, in a study assessing a series of phosphonates, including this compound, no significant antiviral effects were observed at concentrations up to 100 µM against several viral strains .

Cytotoxicity Studies

Cytotoxicity evaluations reveal that this compound exhibits selective activity against certain cancer cell lines. In vitro studies showed that while it did not significantly affect the morphology of non-cancerous cells (e.g., HEL cells), it demonstrated cytostatic effects on HeLa cells with an IC50 range of 80–210 µM . This suggests that while the compound may not be broadly effective as an antiviral agent, it could possess some potential in cancer therapeutics.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A study on triazole-conjugates derived from phosphonates reported varying degrees of antifungal activity against Candida albicans and other pathogens . However, specific data on the direct antimicrobial efficacy of this compound itself remains sparse.

Case Studies and Research Findings

  • Antiviral Evaluation : In a comprehensive study on phosphonylated nucleosides, this compound was included in a library of compounds tested for antiviral activity. Unfortunately, it did not exhibit notable antiviral effects, indicating a need for further structural modifications to enhance efficacy .
  • Cytotoxic Effects : Another investigation into the cytotoxic properties found that while this compound was not cytotoxic to uninfected cells at certain concentrations, it did show selective inhibition of cancer cell proliferation .

Summary Table of Biological Activities

Activity Type Observations
Antiviral No significant activity observed at 100 µM against various viral strains .
Cytotoxicity Selective cytostatic effects on HeLa cells (IC50: 80–210 µM) .
Antimicrobial Limited data; some derivatives show antifungal activity but specific data on this compound is lacking .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 3-azidopropylphosphonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or azide-alkyne cycloaddition (click chemistry). For example, in antiviral drug synthesis, this compound reacts with alkynyl quinazoline derivatives under Cu(I) catalysis to form 1,2,3-triazole hybrids . Key factors include:

  • Stoichiometry : A 1:1 molar ratio of azide to alkyne ensures optimal cycloaddition efficiency.
  • Purification : Silica gel column chromatography with chloroform removes unreacted starting materials and improves purity (>95%) .
  • Catalyst : Cu(I) salts (e.g., CuBr) enhance reaction rates but require inert atmospheres to prevent oxidation.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : The phosphonate group (δ ~29.75 ppm in ³¹P NMR) and azide-related protons (δ 4.44 ppm for PCCCH₂) are diagnostic. Triazole derivatives show aromatic protons at δ 7.6–8.3 ppm and distinct coupling patterns for CH₂ groups .
  • IR Spectroscopy : Azide stretches (ν ~2100 cm⁻¹) and phosphonate P=O bonds (ν ~1237 cm⁻¹) confirm functional groups. Absence of residual alkyne peaks (~3300 cm⁻¹) indicates complete reaction .

Advanced Research Questions

Q. What strategies can be employed to control stereochemistry during the synthesis of this compound derivatives?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

  • Chiral Borate Adducts : Sodium borate complexes with natural acids (e.g., menthol derivatives) induce asymmetry during ketophosphonate reductions, achieving enantiomeric excess (ee) >90% .
  • Epoxide Ring-Opening : Stereochemical control in aziridine derivatives (e.g., diethyl aziridinylphosphonates) is achieved via stereospecific ring-opening with nucleophiles like NaN₃ .

Q. How can reaction conditions be optimized to enhance the antiviral activity of triazole-linked this compound hybrids?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorobenzyl) on quinazoline cores improve binding affinity to viral targets (IC₅₀ < 1 µM) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity; chloroform balances yield and purity .
  • Post-Synthetic Modifications : Phosphonate ester hydrolysis (e.g., using TMSBr) enhances water solubility for in vitro bioactivity assays .

Q. How should researchers address discrepancies in spectral data or yields reported across studies for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with authentic standards or computational predictions (DFT calculations). For example, δ 61.84 ppm (¹³C NMR) for PC groups should align across studies .
  • Yield Optimization : Replicate procedures under inert atmospheres if yields differ (e.g., 62% vs. 83% in triazole syntheses due to moisture sensitivity) .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound, particularly regarding its azide functionality?

  • Methodological Answer :

  • Risk Assessment : Conduct hazard analyses for azides (explosive potential) and phosphonates (toxicity) using guidelines like Prudent Practices in the Laboratory .
  • PPE : Use blast shields, flame-resistant lab coats, and nitrile gloves.
  • Waste Disposal : Quench excess azides with NaNO₂/HCl before disposal to prevent accumulation .

Q. How can researchers troubleshoot low yields in Huisgen cycloaddition reactions involving this compound?

  • Methodological Answer :

  • Catalyst Deactivation : Replace Cu(I) salts if discolored (indicating oxidation).
  • Purity of Reagents : Distill alkynes to remove stabilizers (e.g., hydroquinone) that inhibit catalysis.
  • Temperature Control : Maintain 25–40°C; higher temperatures accelerate side reactions .

Applications in Drug Discovery

Q. What mechanistic insights support the use of this compound in click chemistry-based drug design?

  • Methodological Answer :

  • Bioisosterism : The phosphonate group mimics phosphate moieties in viral enzymes, enhancing target engagement .
  • Triazole Stability : The 1,2,3-triazole ring resists metabolic degradation, improving pharmacokinetics in antiviral candidates .

Data Analysis and Reporting

Q. How should researchers statistically validate the reproducibility of synthetic protocols for this compound derivatives?

  • Methodological Answer :

  • ANOVA Testing : Compare yields across triplicate experiments to identify significant variables (e.g., solvent, catalyst load).
  • Error Margins : Report standard deviations (e.g., ±5% for column chromatography yields) .

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